N-Boc-1-ethynylcyclobutanamine
Overview
Description
N-Boc-1-ethynylcyclobutanamine: is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is known for its unique structure, which includes a cyclobutane ring with an ethynyl group and a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-ethynylcyclobutanamine as the starting material.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) .
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at a temperature range of 0-25°C .
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity.
Purification: The compound is purified using techniques such as column chromatography or recrystallization to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride .
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Ethyl derivatives.
Substitution Products: Various substituted cyclobutanes.
Scientific Research Applications
Chemistry: N-Boc-1-ethynylcyclobutanamine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs. Industry: The compound is utilized in the chemical industry for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Boc-1-ethynylcyclobutanamine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-Ethynylcyclobutanamine: Lacks the Boc protecting group.
N-Boc-1-ethynylcyclohexanamine: Similar structure but with a cyclohexane ring instead of cyclobutane.
Uniqueness: N-Boc-1-ethynylcyclobutanamine is unique due to its combination of the ethynyl group and the Boc protecting group, which provides stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
tert-butyl N-(1-ethynylcyclobutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-11(7-6-8-11)12-9(13)14-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGDOLWJFQBSON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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